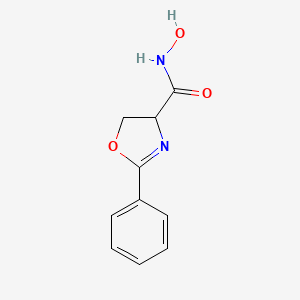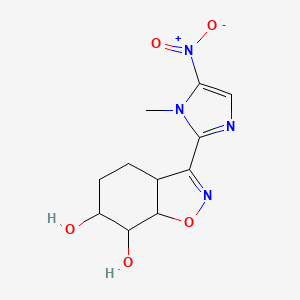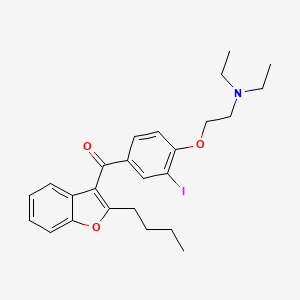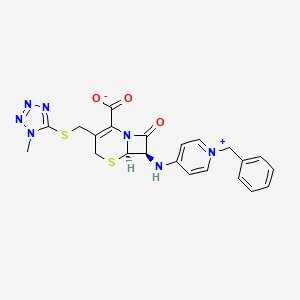![molecular formula C29H25N3O5 B1673860 methyl (15S,16R,18R)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate CAS No. 126643-37-6](/img/structure/B1673860.png)
methyl (15S,16R,18R)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate
Overview
Description
KT 5823, also known as KT-5823, is a selective inhibitor of cGMP-dependent protein kinase (PKG). Its chemical structure is shown below: !KT5823 Chemical Structure)
Mechanism of Action
Target of Action
KT 5823 is a selective inhibitor of protein kinase G (PKG) . PKG is a serine/threonine-specific protein kinase that is activated by cGMP and is involved in numerous physiological processes, including vasodilation, platelet aggregation, and peristalsis .
Mode of Action
KT 5823 inhibits the activity of PKG by competing with ATP for the ATP-binding site on the kinase . This prevents the phosphorylation of PKG’s downstream targets, thereby inhibiting the kinase’s activity . The inhibition of PKG by KT 5823 is reversible and ATP-competitive .
Biochemical Pathways
The primary pathway affected by KT 5823 is the cGMP-PKG signaling pathway . This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet function, and neuronal signaling . By inhibiting PKG, KT 5823 disrupts this pathway, leading to alterations in these processes .
Pharmacokinetics
It is known that kt 5823 is cell-permeable, allowing it to easily enter cells and exert its inhibitory effects on pkg . The compound is soluble in DMSO and ethanol , suggesting that it could be administered in a variety of ways.
Result of Action
The inhibition of PKG by KT 5823 leads to a decrease in the phosphorylation of PKG’s downstream targets . This can result in a variety of cellular effects, depending on the specific targets involved. For example, in smooth muscle cells, the inhibition of PKG can lead to an increase in muscle tone, as PKG normally promotes muscle relaxation .
Action Environment
The action of KT 5823 can be influenced by various environmental factors. For instance, the presence of other kinases or kinase inhibitors can affect the efficacy of KT 5823 . Additionally, the stability of KT 5823 may be affected by factors such as temperature and pH . .
Biochemical Analysis
Biochemical Properties
KT5823 interacts with and inhibits the activity of PKG, a key enzyme in many biochemical reactions . It has been shown to inhibit guanosine monophosphate (GMP)-dependent protein kinase activity (cGK) . It is a staurosporine compound, which promotes the thyroid-stimulating hormone and regulates Na+/I− symporter (NIS) expression .
Cellular Effects
KT5823 has been shown to have various effects on cells and cellular processes. For instance, it has been used in studies with intact cells to implicate or rule out the involvement of PKG in a given cellular response . The efficacy and specificity of KT5823 as a cGK inhibitor in intact cells or tissues have never been demonstrated .
Molecular Mechanism
KT5823 exerts its effects at the molecular level primarily through its inhibition of PKG . It is a potent, selective, reversible inhibitor of Protein Kinase G (PKG) (Ki = 234 nM). It is a derivative of K252, selective over PKA and PKC (Ki values are >10 and 4 μM, respectively). It prevents increased phosphorylation of regulators of G-protein-signalling in vivo .
Temporal Effects in Laboratory Settings
The effects of KT5823 have been studied over time in laboratory settings. For example, it has been shown to cause increases in the levels of apoptotic DNA fragmentation .
Dosage Effects in Animal Models
The effects of KT5823 vary with different dosages in animal models. For instance, it has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and its target c-Jun induced by CNP .
Metabolic Pathways
KT5823 is involved in the cGMP-PKG signaling pathway . It inhibits the activity of PKG, a key enzyme in this pathway .
Transport and Distribution
It is known that KT5823 is cell-permeable .
Subcellular Localization
As a cell-permeable compound, it is likely to be distributed throughout the cell .
Preparation Methods
Industrial Production Methods: While industrial-scale production details are scarce, researchers have successfully prepared KT 5823 in the lab.
Chemical Reactions Analysis
KT 5823 undergoes several types of reactions, including oxidation, reduction, and substitution. Let’s explore some key aspects:
Oxidation: KT 5823 may participate in redox reactions, but precise examples remain elusive.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: KT 5823 might undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols.
Major Products: The specific products resulting from these reactions are not well-documented. Further research is needed to uncover them.
Scientific Research Applications
KT 5823 has found applications across various scientific domains:
Chemistry: Used as a tool to study PKG signaling pathways.
Biology: Investigated for its effects on cellular processes.
Medicine: Potential therapeutic applications.
Industry: Limited information, but its unique properties may inspire further exploration.
Comparison with Similar Compounds
KT 5823 stands out due to its selectivity for PKG. Similar compounds include staurosporine analogs, but none match its precise profile.
For more detailed references, you can explore the following sources:
Properties
IUPAC Name |
methyl (15S,16R,18R)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O5/c1-28-29(36-4,27(34)35-3)13-20(37-28)31-18-11-7-5-9-15(18)22-23-17(14-30(2)26(23)33)21-16-10-6-8-12-19(16)32(28)25(21)24(22)31/h5-12,20H,13-14H2,1-4H3/t20-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYMDECKVKSGSM-YMUMJAELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CN(C6=O)C)(C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CN(C6=O)C)(C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925642 | |
| Record name | KT-5823 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126643-37-6 | |
| Record name | Methyl (9S,10R,12R)-2,3,9,10,11,12-hexahydro-10-methoxy-2,9-dimethyl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3′,2′,1′-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126643-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KT 5823 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126643376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KT-5823 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,12-Epoxy-1H-diindolo[1,2,3-fg:3',2',1'-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, 2,3,9,10,11,12-hexahydro-10-methoxy-2,9-dimethyl-1-oxo-, methyl ester, (9S,10R,12R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KT-5823 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY40BAB02W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of PKG inhibition by KT5823?
A2: The downstream effects of KT5823 are complex and context-dependent. In some cases, it appears to inhibit PKG-mediated relaxation of smooth muscle [], while in others it fails to inhibit PKG-mediated phosphorylation of substrates like vimentin. [] KT5823 has also been shown to influence the expression of genes involved in lipid metabolism in cumulus cells. []
Q2: Does KT5823 always inhibit PKG activity?
A3: Research suggests KT5823's action on PKG is not always inhibitory. In some instances, it may even enhance cGMP-stimulated responses. [] Further, KT5823 has been shown to have activating effects on human neutrophils. []
Q3: How does KT5823 affect the balance between cAMP and cGMP signaling?
A4: In rabbit cardiac myocytes, KT5823 can counteract the negative functional effects of cGMP, suggesting an interplay between cAMP and cGMP signaling pathways. [] KT5823 has also been shown to reduce cGMP-independent basal PKG activity, highlighting a potential role for constitutive PKG activity in regulating vascular tone. []
Q4: Can KT5823 affect other kinases besides PKG?
A5: Research suggests KT5823 may impact other kinases, although its selectivity for PKG has been a subject of debate. For instance, in some studies KT5823 was observed to activate PKA. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2,3-dichloro-4-[(E)-2-ethylbut-2-enoyl]phenoxy]acetic acid](/img/structure/B1673784.png)


![N,N-Diethyl-1-methyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B1673789.png)




![sodium (6R,7R)-7-((1-benzylpyridin-1-ium-4-yl)amino)-3-(((5-((carboxylatomethyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673796.png)

![4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)
